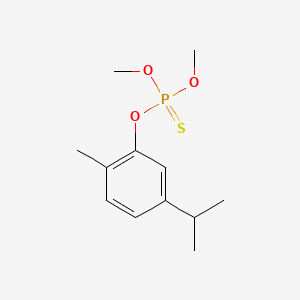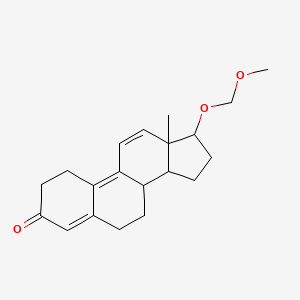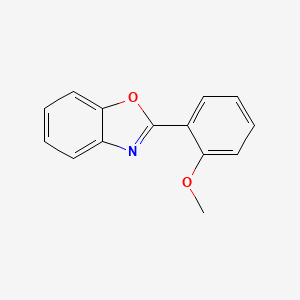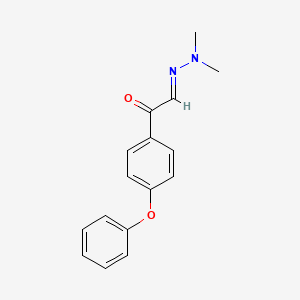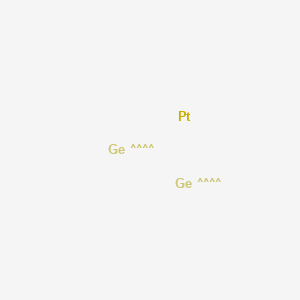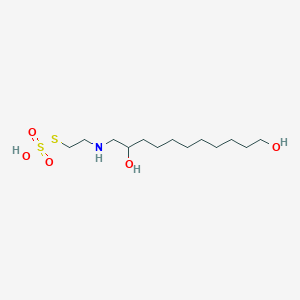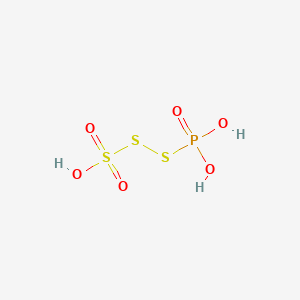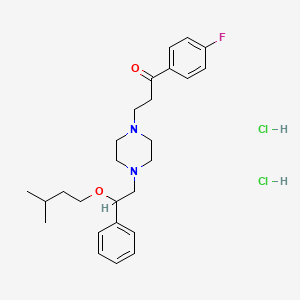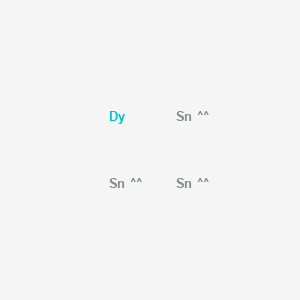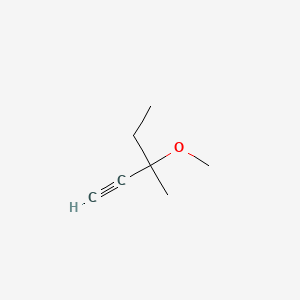
3-Methoxy-3-methyl-1-pentyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-methyl-1-pentyne is an organic compound with the molecular formula C7H12O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the first carbon of the pentyne chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-3-methyl-1-pentyne can be synthesized through various organic reactions. One common method involves the alkylation of propargyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
HC≡C-CH2OH+CH3I→HC≡C-CH2OCH3+KI
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and ensure high selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methyl-1-pentyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-methoxy-3-methyl-1-pentanone or 3-methoxy-3-methyl-1-pentanoic acid.
Reduction: Formation of 3-methoxy-3-methyl-1-pentene or 3-methoxy-3-methylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-3-methyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methyl-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s triple bond and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyne: Lacks the methoxy group, resulting in different reactivity and properties.
3-Methoxy-1-pentyne: Similar structure but with the methoxy group attached to a different carbon.
3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group instead of a triple bond, leading to different chemical behavior.
Uniqueness
3-Methoxy-3-methyl-1-pentyne is unique due to the presence of both a methoxy group and a triple bond in its structure
Properties
CAS No. |
22802-35-3 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-methoxy-3-methylpent-1-yne |
InChI |
InChI=1S/C7H12O/c1-5-7(3,6-2)8-4/h1H,6H2,2-4H3 |
InChI Key |
ADNAPRCXSGMYRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
